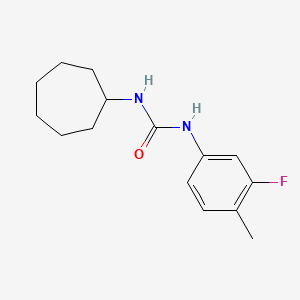
N-cycloheptyl-N'-(3-fluoro-4-methylphenyl)urea
Vue d'ensemble
Description
N-cycloheptyl-N'-(3-fluoro-4-methylphenyl)urea is a useful research compound. Its molecular formula is C15H21FN2O and its molecular weight is 264.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.16379146 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal Activity
Urea derivatives have been evaluated for their fungitoxic action against A. niger and F. oxyporum, showing potential as antifungal agents with comparisons made to Dithane M-45. The results highlighted the significance of structural features in determining fungitoxic efficacy (Mishra, Singh, & Wahab, 2000).
Herbicidal Efficacy
Research on N-cyclopropyl-N'-(2-fluorophenyl) urea as a selective herbicide for grain sorghum underscores the potential of urea derivatives in agricultural applications, especially in controlling weeds without harming the crops (Gardner, Pilgram, Brown, & Bozarth, 1985).
Cytokinin Activity in Plant Growth
Certain N-phenyl-N'-(4-pyridyl)urea derivatives exhibit cytokinin activity, promoting cell division and differentiation in tobacco callus bioassays. This property is crucial for in vitro plant morphogenesis studies, offering insights into plant growth and development (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).
Anticonvulsant Properties
Urea derivatives like N-[(4-cycloheptylaminopyrid-3–yl)sulfonyl]-N'-cycloheptyl urea have been identified as neuroprotective agents with potential anticonvulsant properties, offering a new avenue for epilepsy treatment research (Masereel, Lambert, Dogné, Poupaert, & Delarge, 1997).
Enhancement of Adventitious Rooting
Studies have shown that urea derivatives can specifically enhance adventitious root formation, highlighting their role in improving plant propagation techniques (Ricci & Bertoletti, 2009).
Central Nervous System Agents
Urea derivatives have been identified as anxiolytic and muscle relaxant agents, indicating their potential therapeutic application in treating anxiety disorders and muscle tension (Rasmussen et al., 1978).
Biomolecular Imaging
The development of latent fluorophores based on urea derivatives for biomolecular imaging has enabled the time-lapse imaging of cellular processes, providing valuable tools for biomedical research (Lavis, Chao, & Raines, 2006).
Antibacterial and Antifungal Agents
N-alkyl substituted urea derivatives have been synthesized and shown to possess significant in vitro antibacterial and antifungal activities, offering potential for the development of new antimicrobial agents (Zheng et al., 2010).
Fluorescence Studies
The interaction of N-Methyl,N-phenyl-2-aminonaphthalene-6-sulfonate with cycloheptaamylose, leading to changes in fluorescence properties, highlights the utility of urea derivatives in studying molecular interactions and dynamics (Seliskar & Brand, 1971).
Propriétés
IUPAC Name |
1-cycloheptyl-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-11-8-9-13(10-14(11)16)18-15(19)17-12-6-4-2-3-5-7-12/h8-10,12H,2-7H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUNIKOASDLDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CCCCCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide](/img/structure/B4632310.png)
![N-[1-(tetrahydrofuran-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4632312.png)

![2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione](/img/structure/B4632332.png)
![2-(2-ethoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole](/img/structure/B4632335.png)
![N-[2-(3-nitrophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4632353.png)
![7-(2-furyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632364.png)
![isopropyl 4-(4-tert-butylphenyl)-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4632373.png)
![2-butanoyl-N-[4-(butan-2-yl)phenyl]hydrazinecarbothioamide](/img/structure/B4632375.png)

![1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-3,5-dimethylpiperidine](/img/structure/B4632382.png)

![4-(5-chloro-2-methylphenyl)-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide](/img/structure/B4632397.png)

